ÁCIDO SINÁPICO

Descripción general

Descripción

Trans-sinapic acid is a sinapic acid in which the double bond has trans-configuration. It has a role as a MALDI matrix material and a plant metabolite. It is a conjugate acid of a trans-sinapate.

Sinapic acid is a natural product found in Poa huecu, Cynanchum thesioides, and other organisms with data available.

Aplicaciones Científicas De Investigación

Propiedades antioxidantes

El ácido sinápico (SA) exhibe una potente actividad antioxidante, que es crucial para proteger las células del estrés oxidativo causado por los radicales libres. Esta propiedad es beneficiosa para prevenir el daño celular y el envejecimiento, y se ha comparado favorablemente con otros antioxidantes como el α-tocoferol y el ácido ferúlico .

Efectos antiinflamatorios

SA ha demostrado efectos antiinflamatorios significativos, que son importantes en el tratamiento de enfermedades inflamatorias crónicas. Al modular las vías inflamatorias, SA puede ayudar a reducir la inflamación y el dolor asociados con afecciones como la artritis .

Actividad anticancerígena

El compuesto ha sido estudiado por sus propiedades anticancerígenas, particularmente en la comprensión de los mecanismos involucrados en sus efectos anticancerígenos. SA es conocido por inducir la apoptosis e inhibir la proliferación en las células cancerosas, lo que lo convierte en un candidato prometedor para la terapia contra el cáncer .

Influencia hepatoprotectora

Los efectos hepatoprotectores de SA lo convierten en un compuesto valioso para proteger el hígado de diversas toxinas. Ayuda a mantener la salud del hígado y se puede utilizar para tratar trastornos hepáticos .

Función cardioprotectora

El papel cardioprotector de SA es evidente en su capacidad para proteger el corazón de lesiones miocárdicas. Potencialmente se puede utilizar para prevenir enfermedades cardíacas y mejorar la salud cardiovascular .

Efectos neuroprotectores

Por último, SA ha mostrado efectos neuroprotectores, que podrían ser beneficiosos en el tratamiento de enfermedades neurodegenerativas. Ayuda a proteger las células nerviosas del daño y apoya la salud del cerebro .

Mecanismo De Acción

Target of Action:

Sinapic acid primarily interacts with endo-1,4-beta-xylanase in the bacterium Clostridium thermocellum . This enzyme plays a crucial role in breaking down xylan, a complex polysaccharide found in plant cell walls. By targeting endo-1,4-beta-xylanase, sinapic acid influences the structural integrity of cell walls and affects various downstream processes.

Result of Action:

- Antioxidant Properties : Sinapic acid’s pro-oxidant effect contributes to its antioxidant activity, protecting cells from oxidative stress .

Action Environment:

Environmental factors play a role in sinapic acid’s efficacy and stability:

Análisis Bioquímico

Biochemical Properties

Sinapic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to modulate several biochemical pathways, providing protective effects against inflammation and cancer . Sinapic acid interacts with enzymes such as sinapate 1-glucosyltransferase and sinapoylglucose—malate O-sinapoyltransferase, which are involved in its metabolism . These interactions help in the formation of sinapoyl esters and other derivatives, contributing to its biological activity.

Cellular Effects

Sinapic acid exerts various effects on different types of cells and cellular processes. It has been shown to protect cells from oxidative stress by scavenging free radicals and reducing lipid peroxidation . Sinapic acid also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to modulate the expression of genes involved in antioxidant defense, such as superoxide dismutase and catalase . Additionally, sinapic acid has antiproliferative and apoptotic effects on cancer cells, making it a potential candidate for cancer therapy .

Molecular Mechanism

The molecular mechanism of sinapic acid involves several pathways and interactions at the molecular level. Sinapic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been shown to interact with proteins such as cytochrome enzymes (CYP1A1 and CYP3A4), which are involved in its metabolism and detoxification . Sinapic acid also modulates the activity of transcription factors and signaling molecules, contributing to its antioxidant and anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sinapic acid have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Sinapic acid has been found to be relatively stable under various conditions, maintaining its antioxidant and anti-inflammatory properties . Long-term studies have shown that sinapic acid can reduce oxidative stress and inflammation in cells, contributing to improved cellular function and protection against damage .

Dosage Effects in Animal Models

The effects of sinapic acid vary with different dosages in animal models. Studies have shown that sinapic acid exhibits dose-dependent effects, with higher doses providing greater protective effects against oxidative stress and inflammation . At very high doses, sinapic acid may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Therefore, it is essential to determine the optimal dosage for therapeutic applications to maximize its benefits while minimizing potential risks.

Metabolic Pathways

Sinapic acid is involved in several metabolic pathways, including those related to its biosynthesis and degradation. It is metabolized by enzymes such as sinapate 1-glucosyltransferase and sinapoylglucose—malate O-sinapoyltransferase, which convert it into various derivatives . These metabolic pathways contribute to the formation of sinapoyl esters and other compounds that play a role in its biological activity . Sinapic acid also affects metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Sinapic acid is transported and distributed within cells and tissues through various mechanisms. It can be efficiently stored and transported in the blood by binding to albumin . This binding helps in the distribution of sinapic acid to different tissues, where it can exert its biological effects. Additionally, sinapic acid interacts with transporters and binding proteins that facilitate its uptake and localization within cells .

Subcellular Localization

The subcellular localization of sinapic acid plays a crucial role in its activity and function. Sinapic acid is localized in various cellular compartments, including the cytoplasm and vacuoles . It is involved in the biosynthesis of sinapoyl esters within the central vacuoles of plant cells . The localization of sinapic acid within specific compartments allows it to interact with target biomolecules and exert its biological effects effectively.

Actividad Biológica

Sinapic acid, a hydroxycinnamic acid found in various plants, has garnered significant attention for its diverse biological activities. This article delves into its pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects, supported by various studies and case analyses.

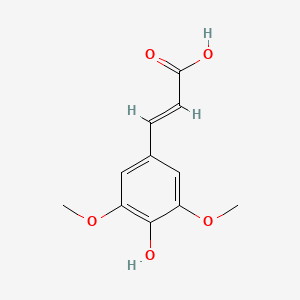

Chemical Structure and Sources

Sinapic acid (CHO) is a phenolic compound predominantly found in mustard seeds, oranges, and other fruits. Its structure consists of a trans-cinnamic acid backbone with a methoxy group and a hydroxyl group, contributing to its biological activities.

Antioxidant Activity

Sinapic acid exhibits potent antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. Research indicates that sinapic acid effectively scavenges free radicals and chelates metal ions, thereby preventing oxidative damage.

Key Findings:

- Scavenging Activity : Sinapic acid demonstrated an IC of 17.98 mM against O, showcasing its ability to inhibit oxidative processes .

- LDL Oxidation : It significantly decreased the oxidation rate of low-density lipoproteins (LDL), with a 64% inhibition at 10 μM concentration .

- Comparative Efficacy : In studies comparing various antioxidants, sinapic acid showed superior activity against certain radicals compared to standard antioxidants like Trolox .

Anti-inflammatory Effects

Sinapic acid has been shown to exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and pathways.

Research Insights:

- Studies highlighted that sinapic acid reduced levels of interleukin-1 beta (IL-1β) and cyclooxygenase-2 (COX-2), both markers of inflammation .

- In renal ischemia-reperfusion injury models, sinapic acid administration significantly alleviated oxidative damage and apoptosis .

Neuroprotective Properties

Recent research emphasizes the neuroprotective potential of sinapic acid, particularly in models of neurodegenerative diseases such as Parkinson's and Alzheimer's.

Case Studies:

- A study on MPTP-induced Parkinson's disease in mice revealed that sinapic acid improved dopamine levels in the brain regions affected by neurodegeneration. The compound also enhanced motor functions and antioxidant enzyme activities .

- In Alzheimer's models, sinapic acid was effective in restoring long-term potentiation (LTP) and mitigating cognitive impairments induced by scopolamine .

Anticancer Activity

Sinapic acid's role in cancer prevention has been explored through various mechanisms, including apoptosis induction in cancer cells.

Notable Findings:

- Sinapic acid exhibited cytotoxic effects against several cancer cell lines by promoting apoptosis and inhibiting cell proliferation .

- Its ability to modulate signaling pathways associated with cancer progression highlights its potential as an adjunctive therapy in oncology.

Summary of Biological Activities

Propiedades

IUPAC Name |

(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-15-8-5-7(3-4-10(12)13)6-9(16-2)11(8)14/h3-6,14H,1-2H3,(H,12,13)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMORTLOPMLEFB-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | Sinapinic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17334 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Sinapic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032616 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7362-37-0, 530-59-6 | |

| Record name | trans-Sinapic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7362-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sinapic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007362370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sinapic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08587 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SINAPIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-hydroxy-3,5-dimethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SINAPIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0I60993EC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sinapic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032616 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

192 °C | |

| Record name | Sinapic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032616 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.